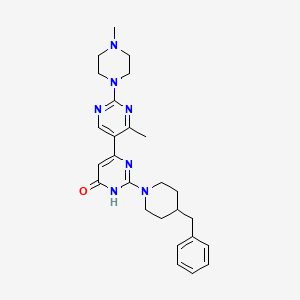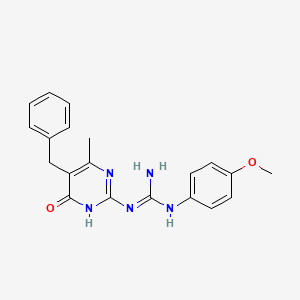![molecular formula C17H19N3O2 B5976995 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide](/img/structure/B5976995.png)
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide, also known as DPI, is a chemical compound that belongs to the class of indanone derivatives. DPI has been widely used in scientific research to understand its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide inhibits the activity of NADPH oxidase by binding to the enzyme's flavin adenine dinucleotide (FAD) cofactor. This binding prevents the transfer of electrons from NADPH to the enzyme's heme group, which is required for the generation of ROS. As a result, this compound effectively reduces the levels of ROS in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce the production of ROS in various cell types, including neutrophils, macrophages, and endothelial cells. This compound has also been shown to inhibit the activation of various signaling pathways, including NF-κB and MAPK, which are involved in inflammation and cell proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells by increasing the levels of ROS.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide in lab experiments is its ability to effectively reduce the levels of ROS in cells. This makes this compound a useful tool for studying the effects of ROS on various cellular processes. However, this compound has been shown to have some limitations in lab experiments. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound can interact with other cellular components, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide. One direction is to study the effects of this compound on various disease models, including cancer, inflammation, and neurodegenerative diseases. Another direction is to develop new derivatives of this compound that have improved efficacy and reduced toxicity. Additionally, further research is needed to understand the long-term effects of this compound on cellular processes and to identify potential side effects.
Méthodes De Synthèse
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide involves the reaction between 3,5-dimethyl-1H-pyrazole and 3-oxo-1-indanecarboxylic acid chloride in the presence of triethylamine. The reaction occurs in anhydrous dichloromethane at room temperature and is followed by purification through column chromatography. The yield of this compound obtained through this method is typically around 60%.
Applications De Recherche Scientifique
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide has been widely used in scientific research to understand its mechanism of action and its biochemical and physiological effects. This compound has been shown to inhibit the activity of NADPH oxidase, an enzyme that plays a crucial role in the generation of reactive oxygen species (ROS) in cells. This compound has also been used to study the effects of ROS on various cellular processes, including cell signaling, gene expression, and apoptosis.
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-oxo-1,2-dihydroindene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-9-12(2)20(19-11)8-7-18-17(22)15-10-16(21)14-6-4-3-5-13(14)15/h3-6,9,15H,7-8,10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKKPMZVHMKKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2CC(=O)C3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(ethylsulfonyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5976915.png)
![2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B5976918.png)
![2-{[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B5976926.png)
![2-(3-ethoxy-4-hydroxyphenyl)-3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5976932.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(2-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B5976938.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]-2-thiophenecarboxamide](/img/structure/B5976943.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5976948.png)
![ethyl 5-ethyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5976955.png)
![1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5976961.png)



![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenoxy)acetamide](/img/structure/B5977015.png)
